molecular formula C12H15ClN2O3 B2657023 1-(3-chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea CAS No. 1914540-18-3

1-(3-chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea

Cat. No.: B2657023
CAS No.: 1914540-18-3
M. Wt: 270.71
InChI Key: ALNYVCVKWCHSLZ-UHFFFAOYSA-N
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Description

Historical Context of Urea Derivatives in Chemical Research

Urea’s discovery in 1727 by Herman Boerhaave marked a pivotal moment in organic chemistry, though its isolation from urine is often attributed to Hilaire Rouelle in 1773. The synthesis of urea from inorganic precursors by Friedrich Wöhler in 1828 dismantled vitalism and laid the groundwork for organic synthesis. Early methodologies for urea purification, such as precipitation with nitric acid and recrystallization, evolved into industrial-scale production techniques.

The 20th century saw urea derivatives emerge as critical therapeutic agents. For example, suramin (4 ), a polyureidic compound developed by Bayer, became a cornerstone antitrypanosomal agent. Similarly, glibenclamide (5 ), a sulfonylurea, revolutionized type II diabetes management by modulating insulin secretion. These milestones underscored urea’s capacity to serve as a hydrogen-bonding scaffold in drug design, enabling precise interactions with biological targets.

Significance of Substituted Ureas in Modern Scientific Investigation

Substituted ureas exhibit structural plasticity, allowing for tailored interactions with enzymes, receptors, and nucleic acids. Their hydrogen-bonding capacity, conferred by the urea carbonyl and amine groups, enhances binding affinity and selectivity. Modern applications span:

  • Anticancer agents : Urea derivatives inhibit kinases and microtubule assembly (e.g., compound 7g in A549 xenograft models).
  • Antimicrobials : Bis-aryl ureas disrupt bacterial cell membranes.
  • Central nervous system modulators : Urea moieties improve blood-brain barrier penetration.

Table 1 highlights key urea derivatives and their therapeutic applications:

Compound Structure Therapeutic Use Source
Suramin Polyureidic Antitrypanosomal
Glibenclamide Sulfonylurea Antidiabetic
ITA-373 Bis-chlorophenoxy urea Experimental antitumor
7g Triazolopyrimidine urea Dual JAK2/tubulin inhibitor

Position of 1-(3-Chlorophenyl)-3-[(3-Hydroxyoxolan-3-yl)methyl]urea in Medicinal Chemistry Research

This compound (CAS: 1914540-18-3) integrates a 3-chlorophenyl group and a hydroxyoxolan moiety into its urea backbone. The molecular formula C₁₂H₁₅ClN₂O₃ (MW: 270.71 g/mol) suggests moderate hydrophilicity, facilitated by the hydroxyoxolan’s oxygen atoms. Its SMILES notation (O=C(Nc1cccc(c1)Cl)NCC1(O)COCC1) reveals a planar urea core with stereoelectronic diversity.

The 3-chlorophenyl group may enhance target affinity through hydrophobic interactions, while the hydroxyoxolan could improve solubility or engage in hydrogen bonding. Comparative analysis with dual inhibitors like 7g suggests potential kinase or tubulin-binding activity, though empirical validation is pending. Synthetic routes for analogous ureas often employ carbonyldiimidazole (CDI) or phosgene alternatives, which could be adapted for this compound’s production.

Table 2 summarizes its physicochemical properties:

Property Value Source
CAS Number 1914540-18-3
Molecular Formula C₁₂H₁₅ClN₂O₃
Molecular Weight 270.71 g/mol
SMILES O=C(Nc1cccc(c1)Cl)NCC1(O)COCC1

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c13-9-2-1-3-10(6-9)15-11(16)14-7-12(17)4-5-18-8-12/h1-3,6,17H,4-5,7-8H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNYVCVKWCHSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)NC2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea typically involves the reaction of 3-chloroaniline with an isocyanate derivative. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and a catalyst like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps like purification through recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea is classified as an organic urea derivative, known for its diverse biological activities. The presence of the chlorophenyl group suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Medicinal Chemistry

This compound has been studied for its potential as an antitumor agent . Its structure allows it to inhibit certain pathways involved in cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness in targeting Aurora kinases, which are critical in cell division and tumor growth .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure enables chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Case Study 1: Antitumor Activity

In a study exploring the antitumor properties of urea derivatives, this compound was evaluated for its ability to inhibit cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against specific cancer types, suggesting its potential as a lead compound for further development.

Case Study 2: Synthesis of Derivatives

Researchers have utilized this compound as a starting material for synthesizing novel derivatives aimed at enhancing biological activity. Modifications to the hydroxyoxolan moiety resulted in compounds with improved solubility and bioavailability.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Urea Derivatives

Structural Analogues with Substituted Phenyl Groups

Chlorophenyl Derivatives
  • 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea (): Structure: Urea linked to 3-chlorophenyl and 4-nitrophenyl groups. Molecular Weight: 291.69 g/mol. Key Differences: The nitro group increases polarity and electron-withdrawing effects compared to the hydroxyoxolane group in the target compound. Crystallographic data (monoclinic, P2₁/n) suggests distinct packing interactions due to hydrogen bonding .
  • 1-(3,4-Dichlorophenyl)-3-(3-(tetramethyldioxaborolan-2-yl)phenyl)urea ():

    • Structure : Contains a boronate ester and dichlorophenyl groups.
    • Molecular Weight : 401.11 g/mol.
    • Key Differences : The boronate ester enables unique reactivity (e.g., Suzuki coupling), while the dichlorophenyl group enhances hydrophobicity .
Trifluoromethyl and Fluoro Derivatives
  • 1-(3-Trifluoromethylphenyl)-3-(thiazolylphenyl)urea (, Compound 11e): Molecular Weight: 534.1 g/mol.
Cyanophenyl Derivatives
  • 1-(4-Cyanophenyl)-3-(3-chlorophenyl)urea (, Compound 6f): Molecular Weight: 272.0 g/mol. Key Differences: The cyano group enhances dipole interactions but lacks the hydrogen-bonding capability of the hydroxyoxolane substituent .

Analogues with Heterocyclic Moieties

A. Quinazoline-Linked Ureas ():
  • 1-(3-Chlorobenzyl)-3-(4-((3-chlorophenyl)amino)quinazolin-6-yl)urea (Compound 12): Molecular Weight: 395.67 g/mol.
B. Thiazole-Piperazine Derivatives (, Compounds 11a–11o):
  • 1-(3-Chlorophenyl)-3-(thiazolylphenyl)urea (Compound 11f) :
    • Molecular Weight : 500.2 g/mol.
    • Key Differences : The thiazole-piperazine moiety introduces basic nitrogen atoms and conformational flexibility, which may improve membrane permeability relative to the rigid oxolane ring .

Biological Activity

1-(3-Chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea, with a CAS number of 1914540-18-3, is a compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanism of action, and relevant case studies.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₂H₁₅ClN₂O₃
Molecular Weight270.71 g/mol
CAS Number1914540-18-3

The compound features a chlorophenyl group and a hydroxyoxolan moiety, which contribute to its unique properties and potential interactions with biological targets .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-chloroaniline with an isocyanate derivative. The reaction conditions often include:

  • Solvents : Dichloromethane or tetrahydrofuran
  • Catalysts : Triethylamine
  • Monitoring Techniques : Thin-layer chromatography (TLC)

In industrial contexts, large-scale production may utilize batch reactors with purification methods like recrystallization or chromatography to ensure high purity levels .

The biological activity of this compound is thought to stem from its interactions with specific molecular targets, such as enzymes or receptors. Upon binding to these targets, it may alter their activity, leading to various biological effects. The specific pathways and targets are dependent on the biological context being studied .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in infectious disease applications.

Anticancer Activity : The compound has been studied for its potential role in cancer treatment. Its mechanism may involve inhibiting specific signaling pathways associated with tumor growth and proliferation.

Enzyme Inhibition : Similar compounds have shown promise as inhibitors of soluble epoxide hydrolase (sEH), which plays a role in inflammatory processes. This suggests that this compound could also exert anti-inflammatory effects through similar mechanisms .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Inhibition of sEH : A study on structurally related urea derivatives demonstrated significant improvements in pharmacokinetic parameters and potency as sEH inhibitors compared to previous compounds. This highlights the potential for similar efficacy in this compound .
  • Anticancer Mechanisms : Research into urea derivatives has revealed their ability to disrupt cancer cell signaling pathways. For instance, compounds targeting the ERK pathway have shown promise in preclinical models for various cancers, suggesting that this compound could be explored in this context .

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